3-Bromo-5-fluoroisatoic anhydride
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Overview
Description
3-Bromo-5-fluoroisatoic anhydride is a chemical compound with the IUPAC name 8-bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . It has a molecular weight of 260.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemoselective Functionalization and Synthesis
One notable application of compounds related to 3-Bromo-5-fluoroisatoic anhydride is in chemoselective functionalization. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the ability to selectively target different halogen groups for substitution reactions, which is crucial in the synthesis of complex molecules. Such methodologies allow for the precise modification of molecules, leading to the creation of compounds with desired properties for further study or potential therapeutic use (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Pharmacological Research and Drug Development
The pharmacological applications of fluorinated compounds, such as 5-fluorouracil, highlight the relevance of halogenated compounds in medical research. 5-Fluorouracil, for example, is extensively used in cancer treatment and has been a subject of numerous studies to understand its mechanisms of action and improve its efficacy and safety profile. Research on these compounds contributes to the development of new anticancer strategies and chemotherapeutic agents, demonstrating the potential for this compound to serve as a precursor or intermediate in drug synthesis and development (Pinedo & Peters, 1988).
Safety and Hazards
The safety information for 3-Bromo-5-fluoroisatoic anhydride indicates that it has several hazard statements: H302+H312+H332;H315;H319;H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
8-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUVMWGXKDHZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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